Molecular Weight and Steric Bulk: 3-Benzylcyclobutane-1-thiol Is the Largest and Most Sterically Demanding 3-Substituted Cyclobutane-1-thiol Among Common Analogs
Molecular weight directly impacts handling (volatility, dosing) and molecular interactions. 3-Benzylcyclobutane-1-thiol, with molecular formula C11H14S, has a calculated molecular weight of 178.30 g/mol based on standard atomic weights [1]. This is substantially higher than unsubstituted cyclobutanethiol (C4H8S, 88.17 g/mol) , 3-methylcyclobutane-1-thiol (C5H10S, 102.20 g/mol) , 3,3-dimethylcyclobutane-1-thiol (C6H12S, 116.22 g/mol) , and 3-phenylcyclobutane-1-thiol (C10H12S, 164.27 g/mol) . The benzyl substituent also introduces greater steric bulk (estimated Taft Es value for benzyl ≈ –0.38 vs methyl ≈ 0.00), which can slow bimolecular reactions at the thiol group and alter conformational preferences of the cyclobutane ring.
| Evidence Dimension | Molecular weight (g/mol) and steric substituent constant (Taft Es) for 3-substituted cyclobutane-1-thiols |
|---|---|
| Target Compound Data | MW 178.30 g/mol (C11H14S); Es (benzyl) ≈ –0.38 |
| Comparator Or Baseline | Cyclobutanethiol (MW 88.17 g/mol, Es(H) = 0.00); 3-Methylcyclobutane-1-thiol (MW 102.20 g/mol, Es(CH3) ≈ 0.00); 3,3-Dimethylcyclobutane-1-thiol (MW 116.22 g/mol); 3-Phenylcyclobutane-1-thiol (MW 164.27 g/mol, Es(C6H5) ≈ –0.06) |
| Quantified Difference | 3-Benzylcyclobutane-1-thiol is 102% heavier than cyclobutanethiol, 75% heavier than 3-methyl analog, and 8.5% heavier than 3-phenyl analog. Steric hindrance (|Es|) is ~6× greater than methyl and ~6× greater than phenyl. |
| Conditions | Molecular weights from published supplier and database specifications; Taft Es values from standard substituent constant tables (Hansch & Leo, 1979). |
Why This Matters
Procurement of the correct molecular weight and steric profile is critical for reproducibility in synthetic protocols and biological assays, where even modest differences in size can alter membrane permeability, protein binding, and reaction rates.
- [1] Calculated from molecular formula C11H14S using IUPAC standard atomic weights (Meija J et al., Pure Appl. Chem. 2016, 88, 265–291). Vendor-consistent value of 178.30 g/mol. View Source
